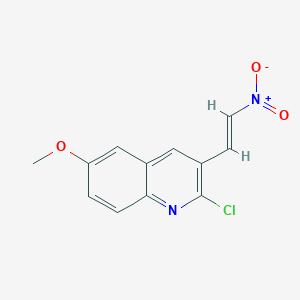
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline: is a synthetic organic compound with the molecular formula C({12})H({9})ClN({2})O({3}) and a molecular weight of 264.66 g/mol . This compound is characterized by its quinoline core, which is substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a nitrovinyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes chlorination, methoxylation, and nitrovinylation. Here is a general outline of the synthetic route:
Chlorination: The quinoline core is chlorinated using reagents like phosphorus pentachloride (PCl({2})) to introduce the chloro group at the 2-position.
Methoxylation: The 6-position is methoxylated using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K({3})).
Nitrovinylation: The 3-position is functionalized with a nitrovinyl group through a reaction with nitroethene in the presence of a base like sodium ethoxide (NaOEt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H({4})).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or basic medium.
Reduction: H({4}) in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et(_{3})N).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group, yielding aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom.
2-Chloroquinoline: A simpler derivative with only a chloro group at the 2-position.
Uniqueness: : The combination of chloro, methoxy, and nitrovinyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other quinoline derivatives.
Properties
CAS No. |
182050-23-3 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-10-2-3-11-9(7-10)6-8(12(13)14-11)4-5-15(16)17/h2-7H,1H3 |
InChI Key |
QJAKDFDUTXAZQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Synonyms |
E-2-CHLORO-6-METHOXY3-(2-NITRO)VINYLQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















